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Compound of Interest
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Cat. No.: B10831071 Get Quote

This guide provides troubleshooting for common issues and artifacts encountered during

fluorescence microscopy of the Las17 protein in yeast (Saccharomyces cerevisiae).

Frequently Asked Questions (FAQs)
Q1: My fluorescent signal is fading rapidly during
imaging. What is happening and how can I fix it?
A: This phenomenon is called photobleaching, the irreversible destruction of a fluorophore due

to light exposure.[1][2][3][4] When imaging Las17 tagged with fluorescent proteins (e.g., GFP,

mCherry), which is localized to dynamic, cortical actin patches, photobleaching can significantly

compromise data quality, especially during time-lapse experiments.

Troubleshooting Steps:

Reduce Exposure Time & Intensity: Minimize the duration and power of the excitation light.

[2] Use neutral density filters to decrease illumination intensity while maintaining image

quality.

Optimize Camera Settings: Use a high-sensitivity camera that can detect lower levels of

fluorescence, allowing you to reduce excitation light. Increasing camera gain can help, but

be mindful of introducing noise.
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Use Antifade Reagents: Mount your samples in a mounting medium containing antifade

reagents. These chemical cocktails reduce the generation of reactive oxygen species that

accelerate photobleaching.

Choose a More Photostable Fluorophore: Some fluorescent proteins are inherently more

resistant to photobleaching than others. If you are experiencing severe issues, consider re-

tagging Las17 with a more robust fluorophore.

Image a Fresh Field of View: For static images, locate and focus on your region of interest

using transmitted light or in a neighboring area before switching to fluorescence for the final

capture. This minimizes light exposure on the target area.

Q2: I see a diffuse, hazy glow across my entire yeast
cell, obscuring the specific Las17 signal. What is
causing this?
A: You are likely observing autofluorescence, which is natural fluorescence emitted by

endogenous molecules within the yeast cell. This is a very common issue in yeast microscopy.

Common Sources & Solutions:

Growth Medium: Rich media like YPD are highly autofluorescent.

Solution: Grow yeast in a synthetic complete (SC) medium, which has significantly lower

background fluorescence. If you must use rich media, switch the cells to SC medium for at

least an hour before imaging.

Metabolic Byproducts: Yeast naturally produces fluorescent compounds like riboflavin,

tryptophan, and NAD(P)H. This can be exacerbated when cells enter the diauxic shift.

Solution: Ensure cells are harvested during the mid-log phase of growth (OD₆₀₀ of 0.3–0.8)

to minimize metabolic autofluorescence.

Genetic Background (ade- strains): Many common lab strains have mutations in the adenine

synthesis pathway (e.g., ade2). These strains accumulate a fluorescent intermediate in the

vacuole.
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Solution: Supplement your growth media with extra adenine to prevent the buildup of this

intermediate. If possible, use a strain with a functional adenine pathway.

Fixation: Aldehyde fixatives like formaldehyde can increase autofluorescence.

Solution: Perform a quenching step after fixation using a reagent like sodium borohydride

or ammonium chloride. Always include an unfixed, unstained control to correctly identify

autofluorescence.

Q3: My Las17-GFP signal appears in the mCherry
channel. What is this artifact and how do I prevent it?
A: This is known as bleed-through or crosstalk, where the emission signal from one fluorophore

is detected in a filter channel intended for another. This occurs when the emission spectrum of

one dye (e.g., GFP) overlaps with the excitation spectrum of another (e.g., mCherry) or when

emission spectra are broad.

Troubleshooting Steps:

Sequential Imaging: The most effective solution is to acquire images for each channel

sequentially. Excite with one laser line and collect the emission for that channel completely

before moving to the next laser line and channel. This prevents simultaneous excitation and

emission overlap.

Use Narrower Filters: Ensure your emission filters are as narrow as possible to specifically

capture the peak emission of your intended fluorophore while excluding signal from others.

Image from Red to Green: When possible, image fluorophores with longer wavelengths

(redder) first before moving to shorter wavelengths (greener). This can sometimes reduce

the severity of bleed-through.

Linear Unmixing: For advanced applications, spectral imaging systems can collect the entire

emission spectrum from the sample. Software can then use the known spectra of each

fluorophore to computationally separate the overlapping signals, a process called linear

unmixing.
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Q4: The structure of my yeast cells looks abnormal or
Las17 patches appear aggregated after fixation. How
can I improve my sample preparation?
A: Improper sample preparation is a major source of artifacts that can distort cell morphology

and protein localization.

Common Problems & Solutions:

Cell Crushing: Applying too much pressure with the coverslip can flatten or break the yeast

cells.

Solution: Gently place the coverslip and consider using a small gasket or spacers to

maintain the three-dimensional structure of the cells.

Fixation Artifacts: Over-fixation can crosslink proteins excessively, potentially masking

antibody binding sites or creating artificial protein clusters. Under-fixation will fail to preserve

cellular structures.

Solution: Optimize your fixation protocol. The ideal concentration of formaldehyde and

fixation time can vary between strains. It is critical to test a range of conditions to find what

works best for preserving Las17 structures without introducing artifacts.

Air Bubbles: Bubbles in the mounting medium create differences in refractive index, which

distorts light and appears as bright or dark artifacts.

Solution: Carefully apply the mounting medium to one side of the coverslip and gently

lower it at an angle to prevent trapping air.

Experimental Protocols
Protocol: Formaldehyde Fixation for Yeast Imaging
This protocol is a starting point and should be optimized for your specific strain and

experimental needs.

Cell Growth: Grow a 5 mL liquid culture to mid-log phase (OD₆₀₀ ≈ 0.3-0.5).
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Fixation: Add formaldehyde directly to the growth medium to a final concentration of 3.7% -

4%. Incubate for 30-60 minutes at room temperature with gentle shaking.

Washing: Pellet the cells by centrifugation (e.g., 3000 x g for 3 minutes).

Resuspension: Discard the supernatant and wash the cells twice with a wash buffer (e.g.,

PBS or a potassium phosphate buffer).

Permeabilization (Optional, for Immunofluorescence): If you are using antibodies, you will

need to permeabilize the cell wall. This often involves treatment with enzymes like

zymolyase followed by a detergent like Triton X-100.

Mounting: Resuspend the final cell pellet in a small volume of PBS with an antifade reagent.

Pipette a small drop onto a microscope slide, apply a coverslip, and seal the edges with nail

polish before imaging.

Quantitative Data
Table 1: Properties of Common Fluorophores Used in
Yeast Research
The choice of fluorescent protein can significantly impact the severity of artifacts like

photobleaching. This table provides a comparison of common fluorophores. Photostability is

rated on a relative scale where higher numbers indicate greater resistance to photobleaching.

Fluorescent
Protein

Excitation Max
(nm)

Emission Max
(nm)

Relative
Brightness

Relative
Photostability

EGFP 488 507 53,000 3 / 5

mCherry 587 610 22,000 4 / 5

mEmerald 487 509 57,000 4 / 5

mTagBFP2 402 457 47,000 3 / 5

mScarlet 569 594 70,000 4.5 / 5
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Data are representative values compiled from various sources and can vary based on

experimental conditions.
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Start: Unwanted Signal
in Image

Is the signal fading
over time?

Artifact: Photobleaching

Solutions:
- Reduce laser power/exposure

- Use antifade mountant
- Choose a more stable fluorophore

Yes

Is the signal a diffuse glow
across the entire cell/background?

No

Issue Identified

Artifact: Autofluorescence

Solutions:
- Use synthetic media (SC)

- Harvest cells at mid-log phase
- Add adenine for ade- strains

- Use spectral unmixing

Yes

Does signal from one channel
appear in another?

No

Artifact: Bleed-through

Solutions:
- Use sequential scanning

- Use narrow emission filters
- Perform linear unmixing

Yes

No

Click to download full resolution via product page

Caption: A decision tree to identify common fluorescence microscopy artifacts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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